3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE
Overview
Description
3,5-Bis(2-methoxyphenyl)-1H-pyrazole (3,5-BMPP) is a heterocyclic molecule composed of two phenyl rings and a pyrazole ring. It is a versatile compound with a wide range of applications in scientific research. It has been used as a building block for the synthesis of various polymers, as a ligand for metal complexes, and as a catalyst in organic synthesis. Furthermore, 3,5-BMPP has been used in the synthesis of biologically active compounds, including those with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes involved in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been shown to bind to the active site of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-HIV activity. In vivo studies have shown that 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has an analgesic effect and can protect against oxidative stress. Furthermore, 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been shown to have immunomodulatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
The use of 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE in laboratory experiments has several advantages. First, it is a versatile compound that can be used in a variety of applications. Second, it is relatively inexpensive and easy to obtain. Third, it is a stable compound that can be stored at room temperature. However, there are also some limitations. For example, the compound can be toxic in high concentrations and can cause skin irritation. Furthermore, the compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
The potential applications of 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE are still being explored. One potential future direction is the development of new drugs or drug delivery systems based on the compound. Another potential future direction is the use of 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE as a catalyst for organic synthesis. Finally, further research is needed to better understand the mechanism of action of 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE and its potential therapeutic applications.
Synthesis Methods
3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE can be synthesized via a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Mitsunobu reaction. The Biginelli reaction is a three-component reaction between an aldehyde, an acid, and a substituted urea or thiourea. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine in the presence of a base. The Mitsunobu reaction is an organic reaction that involves the reaction of an alcohol with an acid chloride or an ester in the presence of a catalyst.
Scientific Research Applications
3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been widely used in scientific research due to its versatile properties. It has been used as a building block for the synthesis of various polymers, as a ligand for metal complexes, and as a catalyst in organic synthesis. Furthermore, 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been used in the synthesis of biologically active compounds, including those with potential therapeutic applications. For example, 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE has been used in the synthesis of an anti-inflammatory agent, an anti-cancer agent, and a potential anti-HIV agent.
properties
IUPAC Name |
3,5-bis(2-methoxyphenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-16-9-5-3-7-12(16)14-11-15(19-18-14)13-8-4-6-10-17(13)21-2/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNGSQDMHLJZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NN2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289735 | |
Record name | 3,5-Bis(2-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(2-methoxyphenyl)-1H-pyrazole | |
CAS RN |
1159937-12-8 | |
Record name | 3,5-Bis(2-methoxyphenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159937-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(2-methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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